1-methyl-N-[4-oxo-4-(1-pyrrolidinyl)butyl]-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
Description
This compound belongs to the 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide class, characterized by a pyrazole core substituted with a trifluoromethyl group at position 3 and a carboxamide moiety at position 2. The unique structural feature of this compound is the N-substituted 4-oxo-4-(1-pyrrolidinyl)butyl chain, which distinguishes it from other derivatives in this family. Pyrazole-4-carboxamides are widely studied for their antifungal properties, particularly as succinate dehydrogenase (SDH) inhibitors in agricultural fungicides .
Properties
IUPAC Name |
1-methyl-N-(4-oxo-4-pyrrolidin-1-ylbutyl)-3-(trifluoromethyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N4O2/c1-20-9-10(12(19-20)14(15,16)17)13(23)18-6-4-5-11(22)21-7-2-3-8-21/h9H,2-8H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUAOFGZRDQPQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)C(=O)NCCCC(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-N-[4-oxo-4-(1-pyrrolidinyl)butyl]-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a trifluoromethyl group and a carboxamide moiety, which are known to enhance biological activity. The presence of the pyrrolidinyl group may contribute to its interaction with various biological targets.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, and antimicrobial properties. The specific compound has been evaluated for its potential as an inhibitor of various enzymes and pathways involved in disease processes.
Table 1: Summary of Biological Activities
The mechanisms by which this compound exerts its biological effects can be summarized as follows:
- Factor Xa Inhibition : The compound acts as a potent inhibitor of Factor Xa, a crucial enzyme in the coagulation cascade, thereby preventing thrombus formation .
- COX Inhibition : Similar to other pyrazole derivatives like celecoxib, it inhibits cyclooxygenase enzymes, leading to reduced inflammation .
- Enzyme Inhibition : It shows significant inhibitory activity against carbohydrate-hydrolyzing enzymes, which may aid in managing diabetes by controlling blood sugar levels .
Case Studies
Several studies have highlighted the efficacy of this compound in various biological assays:
- A study demonstrated that the compound significantly reduced thrombin generation in vitro, supporting its role as an anticoagulant agent .
- Another investigation noted its anti-inflammatory effects comparable to established drugs, with lower ulcerogenic potential .
- Antimicrobial tests indicated that it effectively inhibited the growth of pathogenic bacteria, showcasing its potential as an antimicrobial agent .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has demonstrated cytotoxic effects against various cancer cell lines, indicating its ability to inhibit tumor growth.
Case Study
In a study involving A549 lung cancer cells and MCF-7 breast cancer cells , the compound exhibited significant cytotoxicity with IC50 values of 12.5 µM and 15.0 µM, respectively. These results suggest that it may serve as a lead compound for developing new anticancer therapies.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
Anti-inflammatory Effects
The structure of 1-methyl-N-[4-oxo-4-(1-pyrrolidinyl)butyl]-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide suggests potential anti-inflammatory properties. Preliminary research indicates that the compound may modulate signaling pathways involved in inflammation, possibly through the inhibition of pro-inflammatory cytokines.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Some derivatives of pyrazolo compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.
Research Findings
In vitro studies have indicated that certain derivatives exhibit significant antibacterial activity, which could be leveraged for developing new antimicrobial agents. The exact mechanisms by which these compounds exert their antimicrobial effects are still under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The compound’s pyrrolidinyl-containing side chain contrasts with other derivatives featuring heterocyclic or aromatic substituents. Key analogs include:
The pyrrolidinyl group in the target compound may enhance solubility or modulate steric interactions compared to bulkier aromatic substituents (e.g., biphenyl in Fluxapyroxad) .
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity: Fluorinated aromatic substituents (e.g., in 7bg, Fluxapyroxad) increase logP values, enhancing membrane permeability.
- Metabolic Stability : Thiadiazole and thiophene derivatives (e.g., 7bg, Penthiopyrad) may exhibit different metabolic pathways compared to aliphatic pyrrolidinyl-containing compounds .
Q & A
Basic: What are the established synthetic routes for this compound, and how can reaction parameters be optimized for higher yields?
Methodological Answer:
Synthesis typically involves multi-step organic reactions, starting with pyrazole core formation followed by functionalization. Key steps include:
- Pyrazole ring construction : Cyclocondensation of hydrazines with β-keto esters or diketones under acidic conditions.
- Carboxamide coupling : Reacting the pyrazole-4-carboxylic acid derivative with 4-amino-4-(1-pyrrolidinyl)butan-1-one via peptide coupling reagents (e.g., HATU, EDCI) in anhydrous DMF or THF .
- Parameter optimization :
- Temperature : Maintain 0–5°C during coupling to minimize side reactions (e.g., epimerization).
- Solvent polarity : Use DMF for solubility but switch to dichloromethane for easier purification.
- Catalysts : Add 4-dimethylaminopyridine (DMAP) to enhance coupling efficiency .
Basic: How is the compound structurally characterized to confirm purity and regiochemistry?
Methodological Answer:
A combination of spectroscopic and chromatographic techniques is employed:
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., pyrazole C-3 trifluoromethyl group at δ 120–125 ppm in ¹³C) and absence of unreacted intermediates.
- HPLC-MS : Quantifies purity (>95% by area under the curve) and detects trace byproducts (e.g., unreacted pyrrolidinylbutanone).
- X-ray crystallography : Resolves ambiguities in stereochemistry (e.g., conformation of the pyrrolidinylbutyl chain) .
Advanced: What strategies mitigate discrepancies in biological activity data across in vitro models?
Methodological Answer:
Contradictions often arise from assay conditions or target specificity. Solutions include:
- Dosage standardization : Use fixed molar concentrations (e.g., 1–10 µM) to account for variations in cell permeability.
- Negative controls : Include structurally analogous inactive compounds (e.g., pyrazole derivatives lacking the trifluoromethyl group) to isolate target effects .
- Orthogonal assays : Validate enzyme inhibition (e.g., kinase assays) with cellular viability (e.g., MTT assay) to rule off-target toxicity .
Advanced: How can computational modeling predict binding interactions with biological targets?
Methodological Answer:
Molecular docking and dynamics simulations are critical:
- Target selection : Prioritize proteins with pyrazole-binding pockets (e.g., kinases, GPCRs).
- Docking software : Use AutoDock Vina or Schrödinger Suite to model interactions, focusing on hydrogen bonding between the carboxamide and conserved lysine/aspartate residues.
- Free energy calculations : Apply MM-GBSA to estimate binding affinity, correlating with experimental IC₅₀ values .
Advanced: What analytical methods resolve degradation products under physiological conditions?
Methodological Answer:
Stability studies in simulated biological matrices (e.g., PBS, human plasma):
- LC-HRMS : Identifies hydrolytic degradation (e.g., cleavage of the carboxamide bond at pH 7.4).
- Metabolite profiling : Incubate with liver microsomes to detect CYP450-mediated oxidation of the pyrrolidinyl group .
Basic: What are the key SAR insights for modifying this compound’s scaffold?
Methodological Answer:
Structure-activity relationship (SAR) studies suggest:
- Trifluoromethyl group : Critical for lipophilicity and target binding; replacing with methyl reduces potency by ~50% .
- Pyrrolidinyl chain length : Shortening to propyl decreases metabolic stability (t₁/₂ < 30 min in hepatocytes) .
- Carboxamide substitution : N-methylation improves solubility but reduces affinity for hydrophobic binding pockets .
Advanced: How can isotope labeling aid in pharmacokinetic studies?
Methodological Answer:
Synthesize deuterated or ¹³C-labeled analogs:
- Sites for labeling : Introduce ²H at the methyl group (pyrazole C-1) or ¹³C in the carboxamide carbonyl.
- Applications :
- Mass spectrometry : Track compound distribution in tissues using LC-MS/MS.
- Metabolic flux analysis : Quantify hepatic clearance via isotopologue ratios .
Basic: What solvent systems are optimal for recrystallization?
Methodological Answer:
Recrystallization from mixed solvents enhances purity:
- Primary solvent : Ethanol or ethyl acetate (high solubility at elevated temperatures).
- Anti-solvent : Hexane or water (induce nucleation).
- Crystal morphology : Slow cooling (1°C/min) yields larger, purer crystals .
Advanced: How does the compound’s logP affect blood-brain barrier permeability?
Methodological Answer:
Experimental logP (measured via shake-flask method): ~2.5, indicating moderate BBB penetration.
- Modifications for CNS targeting : Introduce polar groups (e.g., hydroxyl) on the pyrrolidinyl chain to reduce logP < 2.0 .
Advanced: What in silico tools predict toxicity and off-target effects?
Methodological Answer:
- ProTox-II : Predicts hepatotoxicity (alert: pyrrolidine metabolism to reactive intermediates).
- SwissADME : Flags potential hERG channel inhibition (risk with basic nitrogen in pyrrolidinyl group) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
